![molecular formula C6H4ClN3O B1602949 6-Cloroimidazo[1,2-b]piridazin-2-ol CAS No. 55690-62-5](/img/structure/B1602949.png)

6-Cloroimidazo[1,2-b]piridazin-2-ol

Descripción general

Descripción

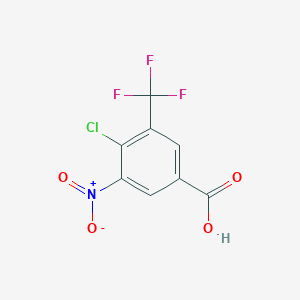

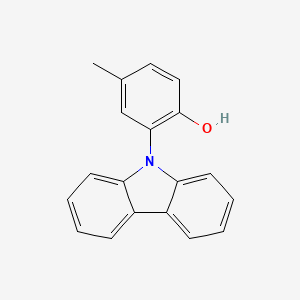

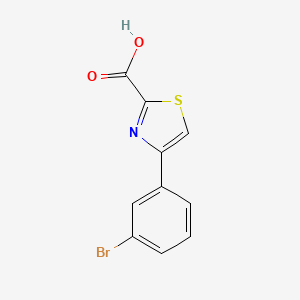

6-Chloroimidazo[1,2-b]pyridazin-2-ol is a chemical compound with the molecular formula C6H4ClN3O . It has a molecular weight of 169.57 g/mol .

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3Cl (10 mol %) in DMSO at 100°C (24 hours). This process yields the corresponding C-6 aminated products in excellent isolated yields (79–98%; average yield = 92%) .Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-b]pyridazin-2-ol is planar with a maximum deviation of 0.015 (1) Å . The imidazopyridazine ring system is inclined to the benzene ring of the benzonitrile group by 11.31 (2)° .Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-2-ol has a molecular weight of 153.57 g/mol . It has an XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 30.2 Ų .Aplicaciones Científicas De Investigación

Monitoreo de pH en Sistemas Biológicos

El compuesto 6-Cloroimidazo[1,2-b]piridazin-2-ol se ha utilizado en el desarrollo de una sonda fluorescente de relación para monitorear las fluctuaciones de pH durante la autofagia en células vivas. Esta sonda se caracteriza por su alta selectividad y sensibilidad, excelente reversibilidad y un tiempo de respuesta extremadamente corto, lo que la hace adecuada para el monitoreo de pH en tiempo real en el rango de 3.0–7.0 .

Imágenes de Fluorescencia

Otra aplicación implica la obtención de imágenes de fluorescencia de microambientes fisiopatológicos. Las propiedades del compuesto permiten la creación de sondas que pueden proporcionar información valiosa sobre diversos procesos y condiciones biológicas .

Metalaciones Regioselective

En la química sintética, el this compound puede sufrir metalaciones regioselective en posiciones específicas de su estructura. Esto permite la producción de diversos derivados polisustituidos, que pueden usarse para la síntesis química y la investigación posteriores .

Precursor de Síntesis Química

El compuesto también está disponible comercialmente como precursor para la síntesis química, proporcionando un punto de partida para la creación de una amplia gama de derivados con posibles aplicaciones en diferentes campos de investigación .

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloroimidazo[1,2-b]pyridazin-2-ol are currently unknown

Biochemical Pathways

The biochemical pathways affected by 6-Chloroimidazo[1,2-b]pyridazin-2-ol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 6-Chloroimidazo[1,2-b]pyridazin-2-ol in lab experiments is its low toxicity. 6-Chloroimidazo[1,2-b]pyridazin-2-ol has been shown to be non-toxic in animal studies. In addition, 6-Chloroimidazo[1,2-b]pyridazin-2-ol is a relatively inexpensive compound and is widely available. However, one of the main limitations of using 6-Chloroimidazo[1,2-b]pyridazin-2-ol in lab experiments is its relatively low solubility in water.

Direcciones Futuras

There are a number of potential future directions for 6-Chloroimidazo[1,2-b]pyridazin-2-ol research. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, 6-Chloroimidazo[1,2-b]pyridazin-2-ol could be further studied for its potential applications in drug discovery and development. Furthermore, 6-Chloroimidazo[1,2-b]pyridazin-2-ol could be studied for its potential applications in the study of enzyme kinetics and metal-ion binding. Finally, 6-Chloroimidazo[1,2-b]pyridazin-2-ol could be further studied for its potential effects on cell signaling pathways.

Safety and Hazards

When handling 6-Chloroimidazo[1,2-b]pyridazin-2-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-1-2-5-8-6(11)3-10(5)9-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFHSAYTZOLXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629375 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55690-62-5 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55690-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)